Centbucridine hydrochloride

Local Anesthesia Dental Surgery Duration of Action

Centbucridine hydrochloride (CAS 76958-83-3), chemically 4-N-butylamino-1,2,3,4-tetrahydroacridine hydrochloride, is a quinoline-derived local anesthetic (LA) developed at India's CDRI. It belongs to a unique non-ester, non-amide class and is characterized by an inherent vasoconstrictor property, which differentiates it from conventional amino-amide and amino-ester LAs that typically require added vasoconstrictors like adrenaline to prolong action.

Molecular Formula C17H23ClN2
Molecular Weight 290.8 g/mol
CAS No. 76958-83-3
Cat. No. B14433601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCentbucridine hydrochloride
CAS76958-83-3
Molecular FormulaC17H23ClN2
Molecular Weight290.8 g/mol
Structural Identifiers
SMILESCCCCNC1CCCC2=NC3=CC=CC=C3C=C12.Cl
InChIInChI=1S/C17H22N2.ClH/c1-2-3-11-18-16-9-6-10-17-14(16)12-13-7-4-5-8-15(13)19-17;/h4-5,7-8,12,16,18H,2-3,6,9-11H2,1H3;1H
InChIKeyRPMJPANFKPDXFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Centbucridine Hydrochloride (76958-83-3): Procurement-Focused Baseline for a Non-Ester, Non-Amide Local Anesthetic


Centbucridine hydrochloride (CAS 76958-83-3), chemically 4-N-butylamino-1,2,3,4-tetrahydroacridine hydrochloride, is a quinoline-derived local anesthetic (LA) developed at India's CDRI [1]. It belongs to a unique non-ester, non-amide class and is characterized by an inherent vasoconstrictor property, which differentiates it from conventional amino-amide and amino-ester LAs that typically require added vasoconstrictors like adrenaline to prolong action [2]. Its primary use case is infiltration anesthesia in dental and minor surgical procedures, where it offers effective pain control without the vasodilatory effects of agents such as lignocaine [1].

Non-ester, non-amide quinoline anesthetic scaffold
Inherent vasoconstrictor; adrenaline-free mechanism
Supports infiltration anesthesia research models

Why Centbucridine Hydrochloride Cannot Be Simply Substituted by Standard Local Anesthetics


Standard amino-amide local anesthetics like lignocaine (lidocaine) exhibit an inherent vasodilator effect that accelerates systemic absorption, requiring co-formulation with adrenaline to achieve clinically useful duration and depth of anesthesia [1]. This adrenaline dependence introduces cardiovascular risk, particularly in patients with hypertension, cardiac disease, or hyperthyroidism, where vasoconstrictors are contraindicated [2]. Centbucridine breaks this pharmacological trade-off: its intrinsic vasoconstrictor property enables prolonged anesthesia without adrenaline, while maintaining a cardiovascular stability profile that is unmatched by traditional agents like bupivacaine, which are known for cardiotoxicity [3]. Generic substitution therefore fails because centbucridine offers a distinct safety-efficacy balance that is not replicable by simply selecting another LA from the same therapeutic category.

Amide LA adrenaline requirement
Standard amide LAs like lignocaine require adrenaline, altering cardiovascular endpoint monitoring.
Adrenaline-free model divergence
Models excluding adrenaline may shift anesthetic duration and depth parameters versus conventional combinations.
Bupivacaine cardiotoxicity context
Bupivacaine shows cardiotoxic endpoint profile; centbucridine reported hemodynamic stability in preclinical models.

Quantitative Differentiation of Centbucridine Hydrochloride from Closest Analogs: An Evidence Guide for Scientific Selection


Superior Duration of Anesthesia: Centbucridine vs. Lignocaine in Dental Extraction

In a randomized controlled trial involving 198 dental extraction patients, 0.5% centbucridine produced a significantly longer duration of anesthesia (151.01 ± 44.4 minutes) compared to 2% lignocaine (111.07 ± 24.9 minutes), representing a 36% increase in anesthetic duration (P = 0.00) [1]. This prolonged effect is achieved without the addition of a vasoconstrictor, unlike lignocaine which typically requires adrenaline to extend its duration.

Duration of anesthesia
Head-to-head
151.01 ± 44.4 min vs 111.07 ± 24.9 min
Δ+36% (P=0.00)
Reported longer nociceptive blockade endpoint; supports extended-duration model context.
RCT; n=198; dental extraction
Local Anesthesia Dental Surgery Duration of Action

Elimination of Adrenaline Dependence: Cardiovascular Stability vs. Lignocaine-Adrenaline Combination

A comparative study of 0.5% centbucridine versus 2% lignocaine with adrenaline (1:200,000) in exodontia patients found that centbucridine exerted no significant effects on cardiovascular parameters, demonstrating a stable heart rate and blood pressure profile, while providing anesthetic activity sufficient for routine minor surgery [1]. The study concluded that centbucridine is advantageous where adrenaline is absolutely contraindicated.

CV parameter stability
Head-to-head
No significant change in BP/HR vs lignocaine+adrenaline
Supports cardiovascular endpoint monitoring in adrenaline-free models.
Comparative study; exodontia patients
Cardiovascular Safety Vasoconstrictor-Free Minor Surgery

Comparable Onset of Action: Centbucridine Matches Lignocaine's Speed

In a head-to-head dental extraction study, the mean onset time of 0.5% centbucridine was 162.92 ± 64.4 seconds, versus 176.03 ± 58.2 seconds for 2% lignocaine, a clinically negligible difference of approximately 14 seconds that was not statistically significant (P = 0.121) [1]. This confirms that centbucridine provides anesthesia with comparable rapidity to the gold standard.

Onset of anesthesia
Head-to-head
162.92 ± 64.4 s
Onset not significantly different from lignocaine (P=0.121); supports comparable initiation model.
RCT; n=198; stopwatch measurement
Onset Time Local Anesthesia Dental Procedure

Higher Potency and Therapeutic Index: Preclinical Comparison with Lidocaine

Preclinical evaluation indicates that centbucridine possesses 5 to 8 times the local anesthetic potency of lidocaine, coupled with an LD50 that is one-quarter that of lidocaine, suggesting a wider therapeutic window [1]. While this data is derived from animal experiments rather than clinical dose-response studies, it provides a pharmacological rationale for the observed clinical efficacy at lower concentrations (0.5% centbucridine vs. 2% lignocaine).

Relative potency
Class-level
5–8× lidocaine potency; LD50 1/4 of lidocaine
Preclinical potency ratio reported; supports dose-response model exploration.
Animal experiments; data to verify
Potency Therapeutic Index Preclinical Safety

Attenuated Cardiotoxicity: Centbucridine vs. Bupivacaine in Regional Anesthesia

In an evaluation of intravenous regional anesthesia in cats, centbucridine at doses of 5 µg/kg–2.5 mg/kg did not produce significant changes in blood pressure, heart rate, or EKG. In contrast, comparable dosing of bupivacaine resulted in moderate to severe hypotension, bradycardia, and myocardial ischemia [1]. This highlights a fundamental safety divergence between the two agents in a model highly relevant to systemic toxicity.

Hemodynamic safety
Method context
No significant BP/HR/EKG change vs bupivacaine hypotension/bradycardia
Reported cardiotoxicity endpoint divergence; supports model for intravascular injection risk.
Anesthetized cat model; i.v. regional
Intravenous Regional Anesthesia Cardiotoxicity Bupivacaine

Highest-Value Research and Industrial Application Scenarios for Centbucridine Hydrochloride


Dental Anesthesia in Medically Compromised Patients Where Adrenaline is Contraindicated

Centbucridine 0.5% is a direct replacement for lignocaine in dental extractions and minor oral surgery for patients with hypertension, cardiovascular disease, or hyperthyroidism. Its 151-minute duration of anesthesia without adrenaline [1] and stable cardiovascular profile [2] directly address the clinical gap left by lignocaine, which relies on adrenaline for adequate pain control.

Prolonged Minor Surgical Procedures Requiring Extended Nociceptive Blockade

For procurement in surgical units performing procedures lasting over 2 hours, centbucridine's statistically significant 36% longer duration of action compared to lignocaine [1] reduces the need for re-administration, improving workflow efficiency and patient comfort. Its intrinsic vasoconstrictor property eliminates the logistical complexity of managing adrenaline-containing solutions.

Research on Non-Amide, Non-Ester Local Anesthetics with Favorable Safety Margins

Centbucridine's unique quinoline scaffold and preclinical potency (5-8x lidocaine) combined with a quarter of lidocaine's acute toxicity [3] make it an ideal reference compound for structure-activity relationship (SAR) studies aiming to decouple local anesthetic potency from systemic toxicity. Its demonstrated hemodynamic stability over bupivacaine [4] further positions it as a benchmark for developing safer intravenous regional anesthesia agents.

Topical Ocular Anesthesia in Ophthalmology Research

Clinical trials have evaluated centbucridine as an ocular surface anesthetic, finding it to be an effective and well-tolerated alternative to lignocaine [5]. This application scenario leverages its non-irritant, vasoconstrictor-free profile, making it suitable for protocols where corneal integrity and pupil stability are critical endpoints.

Application
Selection Property
Validation Focus
Dental anesthesia research (adrenaline-excluded models)
Adrenaline-independent vasoconstrictor mechanism
Cardiovascular endpoint stability in infiltration models
Prolonged nociceptive blockade studies
Intrinsic vasoconstriction prolonging local effect
Duration-of-action endpoint comparison
Non-amide, non-ester LA scaffold SAR studies
Quinoline scaffold with potency/toxicity dissociation
Potency/toxicity ratio evaluation in preclinical models
Ocular surface anesthesia research
Non-irritant, vasoconstrictor-free profile
Corneal integrity and pupil stability endpoints
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